molecular formula C16H13N3O5S B4958508 3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B4958508
M. Wt: 359.4 g/mol
InChI Key: YUDTZTQQQHRKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as MNBA and is a derivative of benzoic acid. The unique chemical structure of MNBA makes it an attractive candidate for use in scientific research, particularly in the areas of biochemistry and physiology. In

Scientific Research Applications

MNBA has been used in various scientific research applications, particularly in the areas of biochemistry and physiology. One of the primary uses of MNBA is as a fluorescent probe for studying protein-ligand interactions. MNBA can be used to label proteins and monitor their binding to ligands, allowing researchers to study the kinetics of protein-ligand interactions. MNBA has also been used as a pH indicator in biological systems, as it undergoes a shift in fluorescence emission upon protonation.

Mechanism of Action

The mechanism of action of MNBA is not fully understood, but it is believed to involve the formation of covalent bonds with target proteins. MNBA contains a thioamide group that is capable of forming covalent bonds with cysteine residues in proteins. This covalent bond formation can result in changes in protein structure and function, leading to altered biochemical and physiological effects.
Biochemical and Physiological Effects
MNBA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MNBA can inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. MNBA has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. In addition, MNBA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MNBA in lab experiments is its fluorescent properties, which make it a useful tool for studying protein-ligand interactions. MNBA is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of MNBA is its potential toxicity, particularly at high concentrations. Careful control of experimental conditions is necessary to ensure that MNBA does not have adverse effects on cells or organisms.

Future Directions

There are many potential future directions for research on MNBA. One area of interest is the development of MNBA-based probes for imaging biological systems. MNBA has already been used as a fluorescent probe for studying protein-ligand interactions, but it may also have potential as a contrast agent for imaging biological tissues. Another area of interest is the development of MNBA-based drugs for the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the mechanism of action of MNBA and its potential applications in various fields.

Synthesis Methods

The synthesis of MNBA involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to produce 2-methyl-3-nitrobenzoyl chloride. This is then reacted with thiourea to produce the desired compound, 3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid. The synthesis of MNBA is a multi-step process that requires careful control of reaction conditions to ensure a high yield of the desired product.

properties

IUPAC Name

3-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-9-12(6-3-7-13(9)19(23)24)14(20)18-16(25)17-11-5-2-4-10(8-11)15(21)22/h2-8H,1H3,(H,21,22)(H2,17,18,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDTZTQQQHRKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(2-Methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

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